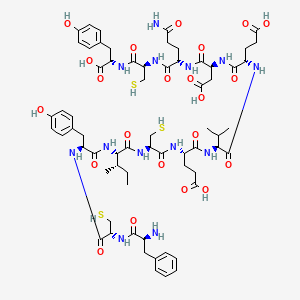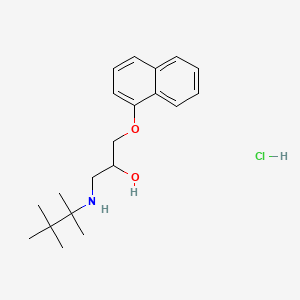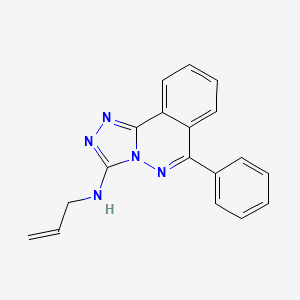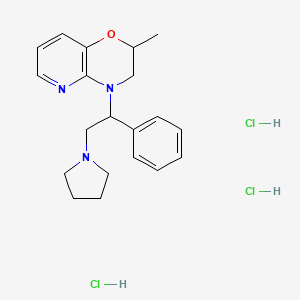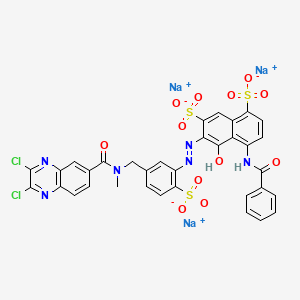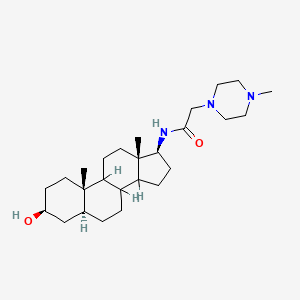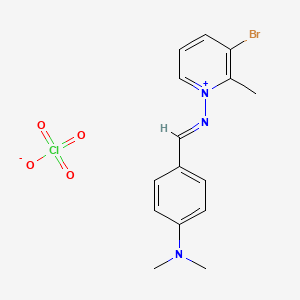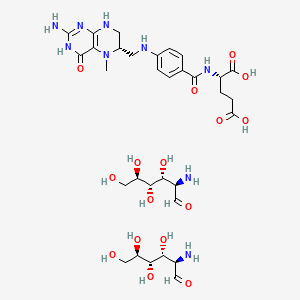
Levomefolate glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Levomefolate glucosamine is synthesized through a series of chemical reactions starting from folic acid. The process involves the reduction of folic acid to tetrahydrofolate, followed by methylation to form 5-methyltetrahydrofolate. The final step involves the formation of the glucosamine salt .
Industrial Production Methods
Industrial production of this compound involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is typically produced as a crystalline form of the calcium salt, which provides the stability required for use as a supplement .
Chemical Reactions Analysis
Types of Reactions
Levomefolate glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at various functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of tetrahydrofolate and methyltetrahydrofolate, which have different biological activities and applications .
Scientific Research Applications
Levomefolate glucosamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is essential for DNA synthesis and repair, making it a crucial component in genetic research.
Medicine: this compound is used as a supplement to prevent folate deficiency and neural tube defects during pregnancy.
Industry: The compound is used in the production of dietary supplements and fortified foods.
Mechanism of Action
Levomefolate glucosamine exerts its effects by acting as a methyl donor in various biochemical reactions. It plays a critical role in methylating homocysteine to form methionine, a reaction catalyzed by vitamin B12-dependent methionine synthase . This process is essential for DNA synthesis, gene expression regulation, amino acid synthesis, and myelin synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The most common form of Vitamin B9, which must be metabolized by the body before it can be used.
Calcium Folinate:
Levomefolate Calcium: Another salt form of levomefolate, similar to levomefolate glucosamine.
Uniqueness
This compound is unique because it is the biologically active form of folate that does not require enzymatic conversion and can be utilized directly by the body. This makes it more efficient and effective in preventing folate deficiency and related health issues .
Properties
CAS No. |
1181972-37-1 |
|---|---|
Molecular Formula |
C32H51N9O16 |
Molecular Weight |
817.8 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C20H25N7O6.2C6H13NO5/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;2*7-3(1-8)5(11)6(12)4(10)2-9/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);2*1,3-6,9-12H,2,7H2/t12-,13-;2*3-,4+,5+,6+/m000/s1 |
InChI Key |
FZDRYCKUVGVDSO-KWWXADPNSA-N |
Isomeric SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)



